molecular formula C12H15FN2O2 B2807624 N-(2-fluorophenyl)-2-morpholinoacetamide CAS No. 143423-94-3

N-(2-fluorophenyl)-2-morpholinoacetamide

Cat. No. B2807624
CAS RN: 143423-94-3
M. Wt: 238.262
InChI Key: GECUJJWAALFROD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Functionalized Fluoroisoquinolines Synthesis

The Bischler–Napieralski reaction, which involves cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization, is a typical method for synthesizing functionalized fluoroisoquinolines. Our compound’s fluorophenyl group aligns with this synthetic pathway, making it relevant for isoquinoline synthesis .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-fluorophenyl)-2-morpholinoacetamide may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

The specific mode of action of N-(2-fluorophenyl)-2-morpholinoacetamide is currently unknown due to the lack of direct research on this compound. These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that N-(2-fluorophenyl)-2-morpholinoacetamide may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the wide range of biological activities exhibited by structurally similar compounds, it can be hypothesized that n-(2-fluorophenyl)-2-morpholinoacetamide may have diverse effects at the molecular and cellular levels .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

properties

IUPAC Name

N-(2-fluorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECUJJWAALFROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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